In-Depth Technical Guide: Structural Characterization and Analytical Applications of 3α-Hydroxy Pravastatin-d3 Sodium Salt
In-Depth Technical Guide: Structural Characterization and Analytical Applications of 3α-Hydroxy Pravastatin-d3 Sodium Salt
As a Senior Application Scientist specializing in bioanalytical chemistry and mass spectrometry, I have structured this technical guide to provide a comprehensive, mechanistic, and highly practical overview of 3α-hydroxy pravastatin-d3 sodium salt .
Rather than merely listing chemical properties, this whitepaper dissects the physicochemical rationale behind the molecule's design, its role as a Stable Isotope-Labeled Internal Standard (SIL-IS), and provides a field-validated LC-MS/MS methodology for its application in pharmacokinetic (PK) studies.
Executive Summary & Pharmacological Context
Pravastatin is a hydrophilic, competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1]. Upon oral administration, a significant portion of pravastatin undergoes acidic degradation in the stomach or enzymatic isomerization to form its primary metabolite, 3α-hydroxy pravastatin (frequently referred to in clinical literature as R-416 or 3α-isopravastatin)[2][3].
To accurately quantify this metabolite in clinical trials—particularly in complex matrices like human plasma and urine—bioanalytical scientists rely on 3α-hydroxy pravastatin-d3 sodium salt [4]. This compound serves as the ultimate internal standard, correcting for matrix effects, ion suppression, and extraction losses during high-throughput LC-MS/MS analysis.
Chemical Identity & Structural Biology
The structural design of this reference standard is highly intentional. It combines isotopic labeling for mass differentiation with salt formation for physical stability.
Physicochemical Properties
The following table summarizes the core quantitative data and chemical identifiers for the labeled standard and its unlabeled parent metabolite[5][6].
| Property | 3α-Hydroxy Pravastatin-d3 Sodium Salt (SIL-IS) | 3α-Hydroxy Pravastatin Sodium Salt (Unlabeled) |
| CAS Number | 1346599-14-1[6] | 81093-43-8[5] |
| Molecular Formula | C₂₃H₃₂D₃NaO₇[6] | C₂₃H₃₅NaO₇[5] |
| Molecular Weight | 449.53 g/mol [6] | 446.51 g/mol [5] |
| Accurate Mass | 449.2469 Da[6] | 446.2280 Da |
| Isotopic Shift | +3.0188 Da | N/A |
| Physical Form | White to off-white crystalline powder[5] | White to off-white crystalline powder[5] |
| Storage Temp. | -20°C[6] | -20°C[2] |
The Causality of Molecular Design
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Why Deuterium (d3) Labeling? In mass spectrometry, the natural isotopic distribution of carbon (¹³C) means that a highly concentrated unlabeled analyte will produce M+1 and M+2 peaks. By incorporating three deuterium atoms (typically on the terminal methyl group of the butanoyl side chain), the mass is shifted by +3 Da. This guarantees that the M+3 isotopic bleed from the endogenous metabolite does not artificially inflate the internal standard signal, ensuring dynamic range linearity from 0.1 ng/mL to 100 ng/mL[3].
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Why the Sodium Salt? The free acid form of pravastatin and its metabolites is prone to lactonization (conversion to 3α-hydroxy pravastatin lactone) under acidic conditions[7]. Formulating the standard as a sodium salt stabilizes the open-ring active hydroxy-acid form and drastically enhances its solubility in polar extraction solvents (e.g., methanol, water), ensuring homogeneous spiking into biological samples[5].
Pravastatin metabolism to 3α-hydroxy pravastatin and LC-MS/MS quantification using SIL-IS.
Analytical Workflows: LC-MS/MS Methodology
To achieve a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL in human plasma, a robust extraction and analytical protocol is required[3][4]. The following methodology is designed as a self-validating system: the response of the spiked 3α-hydroxy pravastatin-d3 acts as an internal quality control. If the absolute peak area of the SIL-IS drops by >20% across a run, it immediately flags matrix suppression or extraction failure, invalidating the batch before erroneous data is reported.
Step-by-Step Plasma Extraction Protocol (Solid Phase Extraction)
Solid Phase Extraction (SPE) is preferred over protein precipitation to eliminate phospholipids, which are the primary culprits of ion suppression in electrospray ionization (ESI)[3].
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Standard Preparation: Prepare a working solution of 3α-hydroxy pravastatin-d3 sodium salt at 100 ng/mL in 30% acetonitrile/water[4].
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Sample Spiking: Aliquot 200 µL of human plasma into a 96-well plate. Add 20 µL of the SIL-IS working solution. Vortex for 30 seconds to ensure equilibration between the endogenous analyte and the labeled standard.
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Acidification: Add 200 µL of 0.1 M Formic Acid to disrupt drug-protein binding (pravastatin is ~50% protein-bound).
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SPE Conditioning: Condition a C8 or HLB (Hydrophilic-Lipophilic Balance) SPE microplate with 1 mL Methanol, followed by 1 mL MS-grade Water.
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Loading & Washing: Load the acidified plasma sample onto the SPE bed. Wash with 1 mL of 5% Methanol in water to elute polar interferents.
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Elution: Elute the analytes using 500 µL of 90% Acetonitrile containing 0.1% Ammonium Hydroxide. Causality: The basic modifier ensures the compound remains in its stable, open-ring carboxylate form rather than converting to the lactone.
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Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of the initial mobile phase.
Step-by-step sample preparation workflow for plasma extraction prior to LC-MS/MS analysis.
Instrumental Parameters (LC-MS/MS)
Because pravastatin and its metabolites contain multiple hydroxyl groups and a carboxylic acid moiety, they readily deprotonate. Therefore, Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI-) is the optimal ionization mode[3][8].
| Parameter | Setting / Value | Rationale |
| Analytical Column | C18 Reverse-Phase (e.g., 50 × 2.1 mm, 3 µm)[8] | Provides retention for polar statin metabolites. |
| Mobile Phase A | 20 mM Ammonium Acetate in Water[8] | Buffers the pH to promote stable [M-H]⁻ ion formation. |
| Mobile Phase B | Acetonitrile | Elutes the analytes sharply to maintain narrow peak widths. |
| Ionization Mode | ESI (Negative Ion Mode)[8] | Targets the carboxylic acid group for deprotonation. |
| Analyte Transition (MRM) | m/z 423.2 → m/z 321.1 | Monitors the unlabeled 3α-hydroxy pravastatin free acid. |
| SIL-IS Transition (MRM) | m/z 426.2 → m/z 321.1 | Monitors the d3-labeled internal standard. |
Note: The precursor mass observed in negative ESI is the free acid anion ([M-Na]⁻), which is m/z 426 for the d3-labeled compound and m/z 423 for the unlabeled compound, not the mass of the sodium salt itself.
Conclusion
The utilization of 3α-hydroxy pravastatin-d3 sodium salt is non-negotiable for rigorous pharmacokinetic profiling of pravastatin. By matching the exact physicochemical behavior of the target metabolite while providing a distinct +3 Da mass signature, it enables bioanalytical methods to achieve the precision (<10% CV) and accuracy required by FDA and EMA regulatory guidelines for therapeutic drug monitoring[3][4].
References
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Veeprho. "Pravastatin Impurities and Related Compound". Veeprho. Available at: [Link]
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Kawabata K, Samata N, Urasaki Y. "Quantitative determination of pravastatin and R-416, its main metabolite in human plasma, by liquid chromatography-tandem mass spectrometry". J Chromatogr B Analyt Technol Biomed Life Sci. 2005. Available at:[Link]
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Zhu et al. "Quantitative determination of pravastatin and its metabolite 3α-hydroxy pravastatin in plasma and urine of pregnant patients by LC-MS/MS". Biomed Chromatogr. 2016. Available at:[Link]
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PLOS ONE. "Differential Effects of Pravastatin and Simvastatin on the Growth of Tumor Cells from Different Organ Sites". PLOS. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitative determination of pravastatin and R-416, its main metabolite in human plasma, by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. CAS: 81093-43-8 | CymitQuimica [cymitquimica.com]
- 6. Buy Online CAS Number 1346599-14-1 - TRC - 3a-Hydroxy Pravastatin-d3 Sodium Salt | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. Differential Effects of Pravastatin and Simvastatin on the Growth of Tumor Cells from Different Organ Sites | PLOS One [journals.plos.org]
